2-(5-Methyl-2-thienyl)ethanol

Descripción general

Descripción

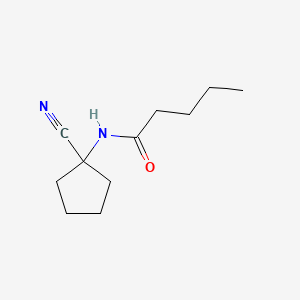

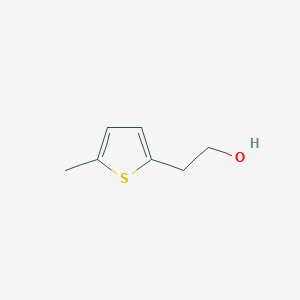

“2-(5-Methyl-2-thienyl)ethanol” is a derivative of thiophene . Thiophene is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and a sulfur atom . The compound “2-(5-Methyl-2-thienyl)ethanol” is often used as an important intermediate in organic synthesis . It can be used to prepare compounds with fluorescent properties, which are widely used in the fields of light-emitting diodes (LEDs), organic solar cells, sensors, and other electronic fields .

Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-2-thienyl)ethanol” consists of a thiophene ring attached to an ethanol group . The molecular formula is C6H8OS , and the average molecular weight is 128.192 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-2-thienyl)ethanol” include a density of 1.153 g/mL at 25 °C (lit.), a boiling point of 108-109 °C/13 mmHg (lit.), and a flash point of 214°F . It is slightly soluble in water . The refractive index is n20/D 1.551 (lit.) .Aplicaciones Científicas De Investigación

Photochromism in Mixed Crystals

- Application : Studies on mixed crystals containing diarylethenes, including derivatives of 2-thienyl ethanol, reveal their potential in creating materials that change color under different illumination wavelengths. This has implications for developing advanced photoresponsive materials.

- Source : Takami, Kuroki, and Irie (2007) in the Journal of the American Chemical Society investigated the photochromism of mixed crystals containing various diarylethene derivatives, demonstrating different color changes under specific light wavelengths Takami, Kuroki, & Irie, 2007.

Electropolymerization in Ethanol Medium

- Application : The electropolymerization of 2,5-di-(-2-thienyl)-pyrrole, closely related to 2-thienyl ethanol, in ethanol has shown potential in creating electroactive films. This is significant in the development of conductive polymers.

- Source : A study by Brillas et al. (2000) in Electrochimica Acta detailed the electropolymerization process and its outcomes, showcasing the production of electroactive films Brillas et al., 2000.

Synthesis and Luminescence Properties

- Application : Research on derivatives of dihydrobenzoacridinone, including those with 2-thienyl ethanol structures, highlights their absorption and luminescence properties. This is relevant for applications in photoluminescent materials.

- Source : Kozlov et al. (2014) in the Russian Journal of Applied Chemistry explored these properties, indicating potential uses in optical materials Kozlov et al., 2014.

Safety And Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . During handling, it is advised to avoid inhalation, contact with skin and eyes, and prolonged exposure . It should be stored in a well-ventilated place and kept cool . In case of disposal, it should be done according to local regulations .

Propiedades

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPFPYTAXOPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-thienyl)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)

![2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3249503.png)